Cas no 2227772-78-1 ((2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine)

(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine structure
2227772-78-1 structure
商品名:(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
CAS番号:2227772-78-1
MF:C12H19NS
メガワット:209.350961923599
CID:5937422
PubChem ID:165760416

(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
    • EN300-1736545
    • 2227772-78-1
    • インチ: 1S/C12H19NS/c1-9(13)6-7-11-8-10-4-2-3-5-12(10)14-11/h8-9H,2-7,13H2,1H3/t9-/m0/s1
    • InChIKey: JKHUJZVPLDYAAC-VIFPVBQESA-N
    • ほほえんだ: S1C(=CC2=C1CCCC2)CC[C@H](C)N

計算された属性

  • せいみつぶんしりょう: 209.12382078g/mol
  • どういたいしつりょう: 209.12382078g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 54.3Ų

(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1736545-0.1g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
0.1g
$1955.0 2023-09-20
Enamine
EN300-1736545-1g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
1g
$2221.0 2023-09-20
Enamine
EN300-1736545-5.0g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
5g
$6441.0 2023-06-04
Enamine
EN300-1736545-1.0g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
1g
$2221.0 2023-06-04
Enamine
EN300-1736545-2.5g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
2.5g
$4355.0 2023-09-20
Enamine
EN300-1736545-10.0g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
10g
$9550.0 2023-06-04
Enamine
EN300-1736545-0.05g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
0.05g
$1866.0 2023-09-20
Enamine
EN300-1736545-0.5g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
0.5g
$2132.0 2023-09-20
Enamine
EN300-1736545-10g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
10g
$9550.0 2023-09-20
Enamine
EN300-1736545-0.25g
(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine
2227772-78-1
0.25g
$2044.0 2023-09-20

(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine 関連文献

(2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amineに関する追加情報

Exploring (2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine (CAS No. 2227772-78-1): A Comprehensive Overview

The compound (2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine, identified by its CAS number 2227772-78-1, has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This chiral amine, characterized by its tetrahydrobenzothiophene core, is a subject of interest due to its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural uniqueness, which combines a saturated benzothiophene moiety with an amine-functionalized butyl chain, offering versatile reactivity and binding properties.

In recent years, the demand for chiral building blocks like (2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine has surged, driven by the growing emphasis on enantioselective synthesis in pharmaceuticals. The compound's stereospecificity makes it a valuable intermediate for designing targeted therapeutics, especially in neurological and metabolic disorders. Its CAS registry number 2227772-78-1 is frequently searched in academic and industrial databases, reflecting its relevance in modern synthetic chemistry.

One of the key trends in 2024 is the exploration of sustainable synthetic routes for complex amines. (2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine aligns with this trend, as researchers investigate green chemistry approaches to its production. Catalytic asymmetric synthesis and biocatalytic methods are among the innovative techniques being applied to optimize its yield and purity, addressing the need for eco-friendly pharmaceutical intermediates.

The compound's benzothiophene derivative structure also positions it as a candidate for studying structure-activity relationships (SAR) in drug design. Its potential interactions with G-protein-coupled receptors (GPCRs) and ion channels are areas of active research, particularly in the context of central nervous system (CNS) therapeutics. These applications are frequently highlighted in PubMed and SciFinder queries, underscoring its scientific importance.

From a commercial perspective, CAS 2227772-78-1 is listed in catalogs of specialty chemical suppliers, catering to the needs of contract research organizations (CROs) and pharmaceutical innovators. Its pricing and availability are often discussed in forums focused on high-value intermediates, reflecting its niche yet critical role in the supply chain. The compound's patent landscape is another hot topic, with several filings referencing its use in proprietary drug formulations.

In summary, (2S)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-amine (2227772-78-1) represents a convergence of chiral synthesis, drug discovery, and sustainable chemistry. Its multifaceted applications and ongoing research make it a compound to watch in the evolving landscape of pharmaceutical intermediates and bioactive molecules.

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